molecular formula C22H18N2O3S2 B281321 N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE

N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE

Cat. No.: B281321
M. Wt: 422.5 g/mol
InChI Key: OWBICSMKLQSPCR-CLCOLTQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene core with an anilino group, a thiophene ring, and a sulfonamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the anilino group through electrophilic aromatic substitution. The thiophene ring is then attached via a coupling reaction, and finally, the sulfonamide group is introduced through sulfonation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often carried out in batch reactors with continuous monitoring to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene-2-thiophenesulfonamide
  • N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-furansulfonamide

Uniqueness

N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for applications requiring specific interactions with biological molecules or for the synthesis of complex organic compounds.

Properties

Molecular Formula

C22H18N2O3S2

Molecular Weight

422.5 g/mol

IUPAC Name

(NZ)-N-[3-(2,5-dimethylanilino)-4-oxonaphthalen-1-ylidene]thiophene-2-sulfonamide

InChI

InChI=1S/C22H18N2O3S2/c1-14-9-10-15(2)18(12-14)23-20-13-19(16-6-3-4-7-17(16)22(20)25)24-29(26,27)21-8-5-11-28-21/h3-13,23H,1-2H3/b24-19-

InChI Key

OWBICSMKLQSPCR-CLCOLTQESA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC2=C/C(=N/S(=O)(=O)C3=CC=CS3)/C4=CC=CC=C4C2=O

SMILES

CC1=CC(=C(C=C1)C)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O

Origin of Product

United States

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